Cas no 2229280-41-3 (2-(3-ethynylphenyl)azetidine)
2-(3-ethynylphenyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-ethynylphenyl)azetidine
- EN300-1763165
- 2229280-41-3
-
- Inchi: 1S/C11H11N/c1-2-9-4-3-5-10(8-9)11-6-7-12-11/h1,3-5,8,11-12H,6-7H2
- InChI Key: ITEMXOWIPLICGH-UHFFFAOYSA-N
- SMILES: N1CCC1C1C=CC=C(C#C)C=1
Computed Properties
- Exact Mass: 157.089149355g/mol
- Monoisotopic Mass: 157.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 12Ų
2-(3-ethynylphenyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1763165-0.05g |
2-(3-ethynylphenyl)azetidine |
2229280-41-3 | 0.05g |
$1308.0 | 2023-09-20 | ||
| Enamine | EN300-1763165-0.1g |
2-(3-ethynylphenyl)azetidine |
2229280-41-3 | 0.1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1763165-0.25g |
2-(3-ethynylphenyl)azetidine |
2229280-41-3 | 0.25g |
$1432.0 | 2023-09-20 | ||
| Enamine | EN300-1763165-0.5g |
2-(3-ethynylphenyl)azetidine |
2229280-41-3 | 0.5g |
$1495.0 | 2023-09-20 | ||
| Enamine | EN300-1763165-1.0g |
2-(3-ethynylphenyl)azetidine |
2229280-41-3 | 1g |
$1557.0 | 2023-06-03 | ||
| Enamine | EN300-1763165-2.5g |
2-(3-ethynylphenyl)azetidine |
2229280-41-3 | 2.5g |
$3051.0 | 2023-09-20 | ||
| Enamine | EN300-1763165-5.0g |
2-(3-ethynylphenyl)azetidine |
2229280-41-3 | 5g |
$4517.0 | 2023-06-03 | ||
| Enamine | EN300-1763165-10.0g |
2-(3-ethynylphenyl)azetidine |
2229280-41-3 | 10g |
$6697.0 | 2023-06-03 | ||
| Enamine | EN300-1763165-1g |
2-(3-ethynylphenyl)azetidine |
2229280-41-3 | 1g |
$1557.0 | 2023-09-20 | ||
| Enamine | EN300-1763165-5g |
2-(3-ethynylphenyl)azetidine |
2229280-41-3 | 5g |
$4517.0 | 2023-09-20 |
2-(3-ethynylphenyl)azetidine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-(3-ethynylphenyl)azetidine
Exploring the Potential of 2-(3-Ethynylphenyl)azetidine (CAS No. 2229280-41-3) in Modern Pharmaceutical Research
The compound 2-(3-ethynylphenyl)azetidine (CAS No. 2229280-41-3) has garnered significant attention in recent years due to its unique structural properties and potential applications in drug discovery. As researchers increasingly focus on small molecule therapeutics and targeted drug design, this azetidine derivative presents intriguing possibilities for medicinal chemistry applications. Its molecular architecture, featuring both an azetidine ring and an ethynyl group, makes it particularly valuable for structure-activity relationship studies and pharmacophore development.
Recent trends in pharmaceutical research highlight growing interest in nitrogen-containing heterocycles, with azetidine derivatives emerging as particularly promising scaffolds. The 2-(3-ethynylphenyl)azetidine structure offers multiple sites for molecular modification, allowing researchers to explore various bioisosteric replacements and functional group interconversions. This flexibility aligns perfectly with current demands for fragment-based drug discovery approaches, where small, versatile building blocks are essential for optimizing drug-like properties.
From a synthetic chemistry perspective, CAS 2229280-41-3 represents an interesting case study in click chemistry applications. The presence of the ethynyl moiety enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a technique that has revolutionized bioconjugation and molecular tagging strategies. This characteristic makes 2-(3-ethynylphenyl)azetidine particularly valuable for developing PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies currently dominating pharmaceutical research.
The physicochemical properties of 2-(3-ethynylphenyl)azetidine contribute to its growing popularity in lead optimization programs. With a molecular weight of 157.21 g/mol and favorable lipophilicity parameters, this compound demonstrates excellent membrane permeability characteristics - a crucial factor in addressing the industry's ongoing challenges with bioavailability optimization. These attributes have led to increased exploration of this scaffold in CNS drug development, where balancing blood-brain barrier penetration with target engagement remains a key hurdle.
Recent patent literature reveals growing commercial interest in azetidine-containing compounds, with 2229280-41-3 appearing as a key intermediate in several innovative drug candidates. Pharmaceutical companies are particularly interested in its potential for developing kinase inhibitors, GPCR modulators, and epigenetic regulators. The compound's versatility allows for efficient structure-based drug design, enabling rapid exploration of binding pocket interactions and allosteric modulation strategies.
In the context of green chemistry initiatives, synthetic routes to 2-(3-ethynylphenyl)azetidine have evolved to incorporate more sustainable approaches. Modern catalytic methods and flow chemistry techniques have significantly improved the atom economy of its production, addressing growing concerns about pharmaceutical waste reduction. These advancements align with the industry's shift toward environmentally friendly synthesis while maintaining high yields and purity standards for research applications.
The analytical characterization of CAS 2229280-41-3 presents interesting challenges and opportunities for advanced spectroscopic techniques. The compound's unique structure requires sophisticated NMR analysis methods, particularly for studying conformational dynamics and molecular interactions. Recent studies have employed cryo-EM and X-ray crystallography to elucidate its binding modes with various biological targets, contributing valuable data to the growing field of computational drug design.
Looking toward future applications, 2-(3-ethynylphenyl)azetidine shows promise in emerging areas like chemical biology probes and theranostic agents. Its ability to serve as a molecular scaffold for both imaging and therapeutic functions makes it particularly attractive for personalized medicine approaches. Researchers are actively exploring its potential in targeted drug delivery systems, where the ethynyl group can facilitate precise ligand conjugation to nanoparticles and other drug carrier platforms.
Quality control standards for 2229280-41-3 have become increasingly rigorous as its pharmaceutical applications expand. Modern HPLC-MS methods can detect impurities at parts-per-million levels, ensuring the compound meets strict research-grade purity requirements. This level of quality assurance is critical for high-throughput screening applications and preclinical studies, where compound integrity directly impacts experimental reproducibility.
The commercial availability of 2-(3-ethynylphenyl)azetidine from specialized fine chemical suppliers has significantly accelerated research into its applications. With multiple custom synthesis options now available, including isotope-labeled versions for metabolic studies, researchers can access precisely tailored forms of this versatile building block. This accessibility has contributed to its growing presence in academic research and industrial drug discovery programs worldwide.
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